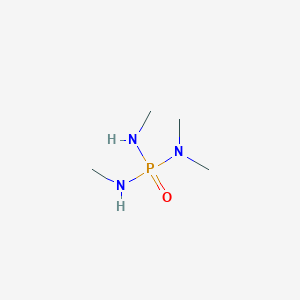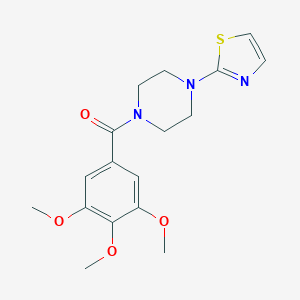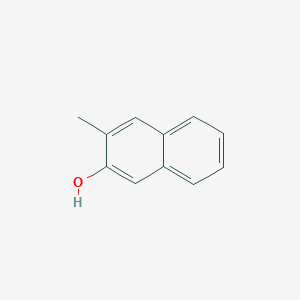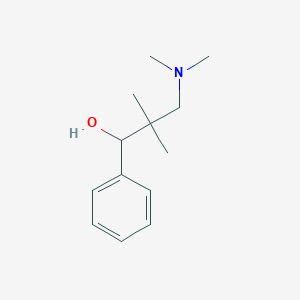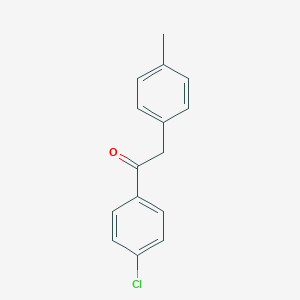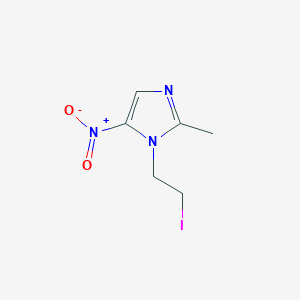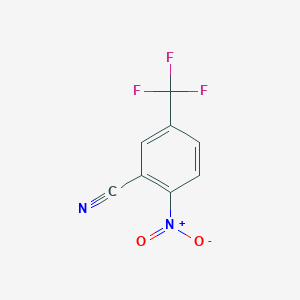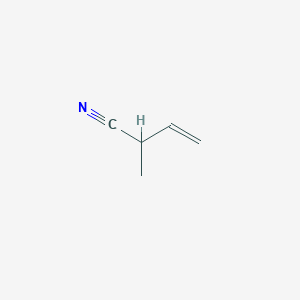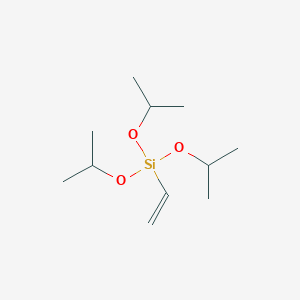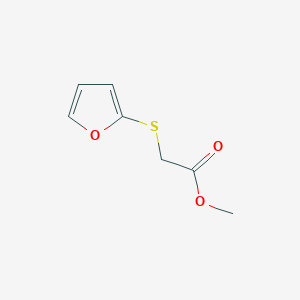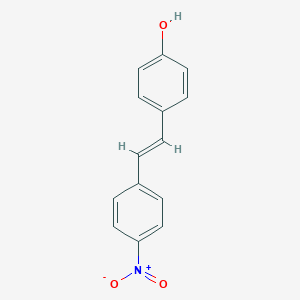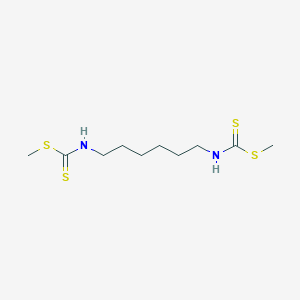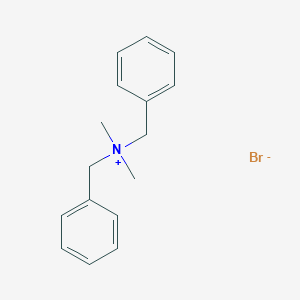
DIBENZYLDIMETHYLAMMONIUM BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZYLDIMETHYLAMMONIUM BROMIDE is an organic compound with the molecular formula C16H20NBr. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DIBENZYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of N,N-dimethylaniline with benzyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylaniline+benzyl bromide→N-Benzyl-N,N-dimethylphenylmethanaminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
DIBENZYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce N-Benzyl-N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
DIBENZYLDIMETHYLAMMONIUM BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism by which DIBENZYLDIMETHYLAMMONIUM BROMIDE exerts its effects involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can disrupt the normal function of ion channels and transport proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-Benzyl-N,N-dimethylphenylmethanaminium chloride
- N-Benzyl-N,N-dimethylphenylmethanaminium iodide
Uniqueness
DIBENZYLDIMETHYLAMMONIUM BROMIDE is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride and iodide counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
16536-62-2 |
|---|---|
Fórmula molecular |
C16H20BrN |
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
dibenzyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IMKFYSIHWZULRD-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
Sinónimos |
DIBENZYLDIMETHYLAMMONIUM BROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


